molecular formula C13H11BrN2O B14912330 4-bromo-N-(3-methylpyridin-4-yl)benzamide

4-bromo-N-(3-methylpyridin-4-yl)benzamide

Cat. No.: B14912330
M. Wt: 291.14 g/mol
InChI Key: VUKNCJJFWZFFJK-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a 3-methylpyridin-4-yl group attached to the nitrogen atom

Preparation Methods

The synthesis of 4-bromo-N-(3-methylpyridin-4-yl)benzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-amino-6-methylpyridine and 4-bromobenzoyl chloride.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-amino-6-methylpyridine is added to a solution of 4-bromobenzoyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the pyridine ring can be oxidized to form N-oxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methylpyridin-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

4-Bromo-N-(3-methylpyridin-4-yl)benzamide can be compared with other similar compounds, such as:

    4-Bromo-N-(6-methylpyridin-2-yl)benzamide: Similar in structure but with the methyl group at a different position on the pyridine ring.

    4-Bromo-N-(2-pyridyl)benzamide: Lacks the methyl group on the pyridine ring.

    4-Bromo-N-(3-methylpyridin-2-yl)benzamide: Similar but with the nitrogen atom in a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

4-bromo-N-(3-methylpyridin-4-yl)benzamide

InChI

InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17)

InChI Key

VUKNCJJFWZFFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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